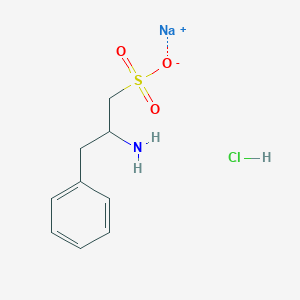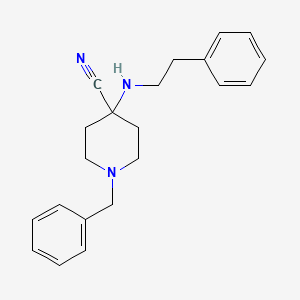![molecular formula C11H10N4O B14801047 [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine: is a compound that features both an indole and an oxadiazole ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities and structural versatility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the indole moiety. One common method involves the reaction of aliphatic or aromatic isothiocyanates with hydrazides under electrochemical conditions. This process uses a two-electrode system with a conductive carbon working electrode and a counter electrode, and an appropriate electrolyte such as an organic solvent. Upon applying an electric potential, electrochemical oxidation and nucleophilic substitution reactions occur, leading to the formation of the desired oxadiazole-2-amines .
Industrial Production Methods: The use of electricity as an energy source is more environmentally friendly compared to traditional heating methods, contributing to greener and eco-friendly chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, which can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring, leading to the formation of reduced oxadiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the oxadiazole ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, each with potentially unique biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine has been studied for its potential as an anticancer, anti-inflammatory, and antiviral agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: The compound’s pharmacophore properties have led to its investigation as a potential therapeutic agent. It has shown activity against various diseases, including cancer and viral infections .
Industry: In the field of materials science, the compound has been employed in the synthesis of organic semiconductors, which are crucial for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Wirkmechanismus
The mechanism of action of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The indole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. The oxadiazole ring can stabilize the compound in aqueous media and enhance its binding affinity to biological targets. These interactions can lead to the modulation of various cellular pathways, resulting in the compound’s observed biological activities .
Vergleich Mit ähnlichen Verbindungen
(1H-Indol-3-yl)methanamine: This compound shares the indole moiety but lacks the oxadiazole ring. It is used in similar applications but may have
Eigenschaften
Molekularformel |
C11H10N4O |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H10N4O/c12-5-10-14-15-11(16-10)8-6-13-9-4-2-1-3-7(8)9/h1-4,6,13H,5,12H2 |
InChI-Schlüssel |
GPRFCTZBHZNKPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)
![8-[(2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800972.png)

![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)

![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)

![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
